molecular formula C19H20N4O2S B2668630 2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 888445-55-4

2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2668630
CAS No.: 888445-55-4
M. Wt: 368.46
InChI Key: PYFSOTVZEDISLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Synthesis

A method for aminoacylation of indoles and pyrroles has been achieved through a one-pot cascade reaction. This transformation involves indoles or pyrroles, ynol ethers, and sulfonyl azides, creating four different bonds regioselectively through N-sulfonyltriazole intermediates, producing oxo-tryptamines and oxo-pyrroloethanamines under mild conditions (Alford & Davies, 2014).

Catalyzed Alkylation in Water

An efficient alkylation of indoles or amines with tertiary enamides catalyzed by sodium hydrogen sulfate in water has been accomplished. This process yields pharmacologically active 2-oxo-1-pyrrolidine derivatives and highlights the use of NaHSO4 as a low loading, green, and recyclable catalyst (Chu, Wang, & Ji, 2013).

Phosphinoylation/Cyclization/Isomerization Synthesis

Silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles has been utilized to construct 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles under mild conditions. This transformation offers a straightforward route for the formation of the C-P bond, cyclization, and isomerization in one step (Chen et al., 2016).

Synthesis of Antifolate Inhibitors

Novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines were synthesized as potential inhibitors of thymidylate synthase (TS), which could act as antitumor and/or antibacterial agents. These compounds showed potent inhibition against human TS, suggesting their utility in cancer and bacterial infection treatments (Gangjee et al., 1996).

Regioselective Sulfenylation

A methodology for the regioselective introduction of the sulfenyl group into electron-rich aza-aromatics using S-alkyl- and S-arylthiophthalimides as sulfenylating agents has been developed. This process is catalyzed by CeCl3·7H2O/NaI under mild conditions and represents an efficient preparation of sulfenyl aza-aromatics, important intermediates for organic transformations (Marcantoni et al., 2013).

Palladium-Catalyzed C-H Functionalization

A palladium-catalyzed direct C-H bond sulfonylation of indoles with sulfur dioxide insertion has been achieved. This three-component reaction generates diverse 2-sulfonated indoles, merging palladium catalysis and insertion of sulfur dioxide via a radical process (Liu, Zhou, & Wu, 2017).

Synthesis of Transparent Aromatic Polyimides

Transparent polyimides with high refractive indices and small birefringences have been synthesized using thiophenyl-substituted benzidines. These polyimides exhibit good thermomechanical stabilities, making them suitable for applications in optical materials (Tapaswi et al., 2015).

Properties

IUPAC Name

2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-2-9-23-18(25)17-16(13-7-3-4-8-14(13)20-17)21-19(23)26-12-15(24)22-10-5-6-11-22/h2-4,7-8,20H,1,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFSOTVZEDISLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.